

Solubility of ethyl 4-methyloxazole-5-carboxylate in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-methyloxazole-5-carboxylate

Cat. No.: B1584273

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Ethyl 4-Methyloxazole-5-Carboxylate** in Organic Solvents

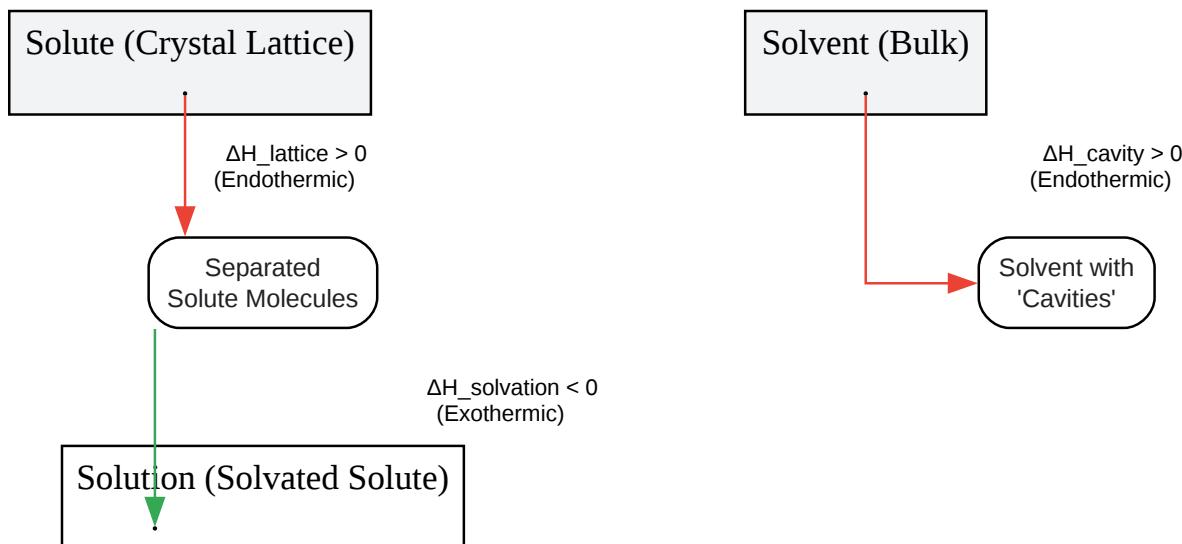
Foreword: Navigating the Pre-formulation Landscape

In the intricate journey of drug discovery and development, the physicochemical properties of an active pharmaceutical ingredient (API) or its key intermediates are foundational pillars upon which success is built. Among these, solubility stands out as a critical determinant of a compound's fate, influencing everything from reaction kinetics in process chemistry to bioavailability in preclinical studies.^[1] This guide is dedicated to **Ethyl 4-Methyloxazole-5-Carboxylate**, a vital heterocyclic building block frequently employed in the synthesis of bioactive molecules and pharmaceuticals.^{[2][3]} While this intermediate is widely utilized, its solubility profile in common organic solvents is not extensively documented in public literature.

Therefore, this document moves beyond a simple data sheet. It is designed as a comprehensive technical guide for researchers, chemists, and drug development professionals. We will not only explore the theoretical underpinnings of this compound's solubility but also provide robust, field-proven methodologies for its empirical determination. The objective is to empower you, the scientist, with the knowledge and practical protocols necessary to generate high-quality, reliable solubility data in your own laboratory, thereby accelerating your research and development programs.

Physicochemical Profile of Ethyl 4-Methyloxazole-5-Carboxylate

Understanding the intrinsic properties of a molecule is the first step in predicting its behavior in different solvent environments. The structure, a substituted oxazole, features a mix of polar (ester group, oxazole nitrogen and oxygen) and non-polar (ethyl and methyl groups) functionalities, suggesting a nuanced solubility profile.


Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₃	[4]
Molecular Weight	155.15 g/mol	[4]
CAS Number	20485-39-6	[4]
Melting Point	38 °C	[5]
Boiling Point	59-62 °C @ 1.5 Torr	[5]
Density	1.139 g/cm ³	[5]

The molecule's ester group can act as a hydrogen bond acceptor, while the absence of acidic protons makes it incapable of hydrogen bond donation. Its modest molecular weight and low melting point suggest that its crystal lattice energy may not be prohibitively high, which is generally favorable for dissolution. Based on these features, we can anticipate moderate to good solubility in polar aprotic solvents and lower alcohols, with diminishing solubility in highly non-polar, aliphatic solvents.

The Theoretical Framework: What Governs Solubility?

The dissolution of a crystalline solid into a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_{sol}). For dissolution to occur spontaneously, ΔG_{sol} must be negative. This is dictated by the interplay between the enthalpy of solution (ΔH_{sol}) and the entropy of solution (ΔS_{sol}).

At its core, this process can be visualized as a three-step energetic cycle, which provides the causal logic behind the "like dissolves like" principle.

[Click to download full resolution via product page](#)

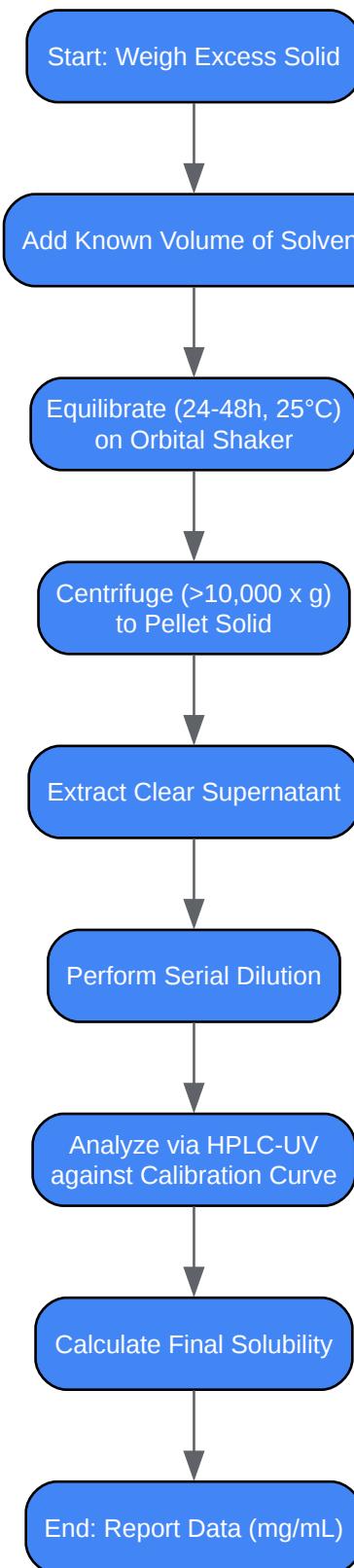
Caption: Thermodynamic cycle of dissolution.

- Lattice Energy ($\Delta H_{lattice}$): Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is always an endothermic process.
- Cavitation Energy (ΔH_{cavity}): Energy needed to overcome the solvent-solvent interactions to create a "hole" for the solute molecule. This is also endothermic.
- Solvation Energy ($\Delta H_{solvation}$): Energy released when the solute molecule is placed in the cavity and forms new solute-solvent interactions. This is an exothermic process.

Solubility is favored when the energy released during solvation is sufficient to overcome the energy penalties of breaking the solute and solvent interactions. For **Ethyl 4-Methyloxazole-5-Carboxylate**, this means selecting solvents that can effectively interact with its ester and oxazole moieties.

Methodologies for Accurate Solubility Determination

In drug development, solubility can be categorized into two types: kinetic and thermodynamic. [6] Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[6][7] Thermodynamic solubility, however, is the true equilibrium concentration of a compound in a given solvent at a specific temperature and is the gold standard for pre-formulation.[7] This guide will focus on determining thermodynamic solubility.


The Gold-Standard: Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[8] It involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is achieved.

Protocol: Equilibrium Solubility via Shake-Flask and HPLC-UV Analysis

- Preparation: Accurately weigh approximately 5-10 mg of **Ethyl 4-Methyloxazole-5-Carboxylate** into a 2 mL glass vial.
- Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. Rationale: An excess of solid must be visible to ensure saturation.
- Equilibration: Seal the vial tightly and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for at least 24 hours. Rationale: 24 hours is a standard starting point to ensure equilibrium is reached for most compounds. For compounds with slow dissolution kinetics, this may need to be extended to 48 or 72 hours, which can be verified by taking measurements at multiple time points.
- Phase Separation: After equilibration, allow the vial to rest for 1-2 hours for coarse solids to settle. Then, centrifuge the vial at $>10,000 \times g$ for 15-20 minutes to pellet all undissolved solid. Rationale: This step is critical. Inadequate separation is a common source of error, leading to artificially high solubility values.
- Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise serial dilution with a suitable mobile phase (e.g., 1:100 followed by another 1:100 for a 1:10,000 total dilution) to bring the concentration into the linear range of the analytical method.

- Quantification: Analyze the diluted sample by a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a calibration curve prepared from a known stock solution of the compound.
- Calculation: The solubility (S) is calculated using the formula: $S \text{ (mg/mL)} = [\text{Concentration from HPLC (mg/mL)}] * [\text{Total Dilution Factor}]$

[Click to download full resolution via product page](#)

Caption: Workflow for the Shake-Flask solubility method.

High-Throughput Screening: Miniaturized Shake-Flask in 96-Well Plates

For earlier stages of discovery where multiple solvents or conditions are being tested, the shake-flask method can be miniaturized.[\[8\]](#)

Protocol: 96-Well Plate Equilibrium Solubility

- Compound Plating: Dispense a known amount of the compound (e.g., 1-2 mg) into each well of a 96-well plate. This can be done gravimetrically or by evaporating a stock solution.
- Solvent Addition: Add a precise volume of each test solvent (e.g., 200 μ L) to the appropriate wells.
- Sealing and Equilibration: Seal the plate with a chemically resistant, pierceable seal. Place on a plate shaker at a controlled temperature for 24-48 hours.
- Separation: Centrifuge the entire plate to pellet the undissolved solid.
- Analysis: Use an automated liquid handler to transfer a small aliquot of the supernatant to a new analysis plate, performing dilutions as necessary. Quantification is typically done via HPLC-UV or LC-MS/MS.

Experimental Design: Key Considerations for Self-Validating Protocols

A robust solubility assessment requires careful planning. The choices made during experimental design are critical for generating trustworthy and reproducible data.

Solvent Panel Selection

A comprehensive solvent screen should include representatives from different classes to probe the compound's behavior across a range of polarities and hydrogen bonding capabilities.

Solvent Class	Example Solvent	Dielectric Constant (ϵ)	Polarity Index	Rationale for Inclusion
Polar Protic	Methanol	32.7	5.1	Probes hydrogen bond donation/acceptance. Common in synthesis.
Ethanol	24.5	4.3	Common processing and formulation solvent.	
Polar Aprotic	Acetonitrile	37.5	5.8	Common reversed-phase HPLC mobile phase component.
Dimethyl Sulfoxide (DMSO)	46.7	7.2	High solubilizing power; universal stock solvent. [1]	
Acetone	20.7	5.1	Common washing and reaction solvent.	
Moderate Polarity	Ethyl Acetate	6.0	4.4	Mimics ester functionality; common extraction solvent.
Dichloromethane (DCM)	9.1	3.1	Widely used in organic synthesis.	
Non-Polar	Toluene	2.4	2.4	Representative aromatic solvent.

Heptane	1.9	0.1	Representative aliphatic solvent; anti-solvent potential.
---------	-----	-----	---

Temperature Control

Solubility is temperature-dependent. All experiments should be conducted in a tightly controlled temperature environment (e.g., 25.0 ± 0.5 °C). Reporting the temperature at which the measurement was made is mandatory for the data to be meaningful.

Solid-State Characterization (Trustworthiness)

The crystal form (polymorph) of the solid material can significantly impact its measured solubility. It is best practice to analyze the starting material and the residual solid after the experiment by a technique like X-Ray Powder Diffraction (XRPD) to ensure that no polymorphic transformation or solvation has occurred during the equilibration period. This step is a hallmark of a self-validating system.

Data Interpretation and Application

The quantitative data generated should be tabulated clearly. While specific experimental data for **Ethyl 4-Methyloxazole-5-Carboxylate** is not publicly available, a typical output would be structured as follows for comparative analysis.

Illustrative Solubility Data Table for **Ethyl 4-Methyloxazole-5-Carboxylate** at 25°C

Solvent	Solubility Classification	Solubility (mg/mL)	Solubility (M)
DMSO	Very Soluble	> 100 (Hypothetical)	> 0.64 (Hypothetical)
Methanol	Freely Soluble	35-100 (Hypothetical)	0.23 - 0.64 (Hypothetical)
Acetonitrile	Soluble	10-33 (Hypothetical)	0.06 - 0.21 (Hypothetical)
Ethyl Acetate	Sparingly Soluble	1-10 (Hypothetical)	0.006 - 0.06 (Hypothetical)
Toluene	Slightly Soluble	0.1-1 (Hypothetical)	0.0006 - 0.006 (Hypothetical)
Heptane	Very Slightly Soluble	< 0.1 (Hypothetical)	< 0.0006 (Hypothetical)

Note: The quantitative values above are illustrative examples to demonstrate data presentation and are not actual experimental results.

Applications in Drug Development:

- Process Chemistry: High solubility in a reaction solvent is required for efficient synthesis, while low solubility in an anti-solvent is necessary for effective crystallization and purification.
- Pre-formulation: Solubility data guides the selection of vehicles for preclinical toxicology studies and informs the feasibility of different formulation strategies (e.g., solutions, suspensions).
- Discovery Screening: In early discovery, solubility data helps triage compounds, flagging those with poor properties that are likely to fail later in development.^[6]

Conclusion

While a definitive, public database on the solubility of **Ethyl 4-Methyloxazole-5-Carboxylate** in a wide array of organic solvents is lacking, this guide provides the complete theoretical and

practical framework for its determination. By understanding the physicochemical properties of the molecule and applying robust, validated methodologies like the shake-flask method, researchers can generate the high-quality data essential for making informed decisions in their synthetic, medicinal, and pharmaceutical development programs. Adherence to best practices in experimental design, including careful solvent selection, temperature control, and solid-state analysis, will ensure the integrity and value of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lifechemicals.com [lifechemicals.com]
- 2. Ethyl 4-methyloxazole-5-carboxylate [myskinrecipes.com]
- 3. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 4. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Solubility of ethyl 4-methyloxazole-5-carboxylate in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584273#solubility-of-ethyl-4-methyloxazole-5-carboxylate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com